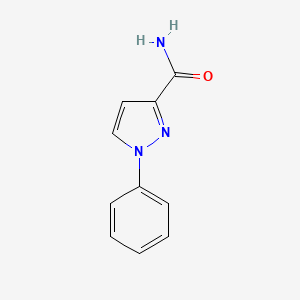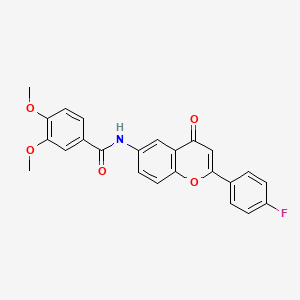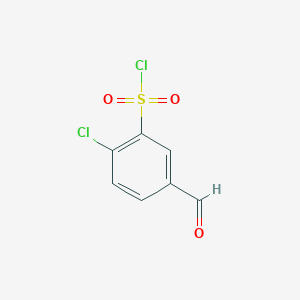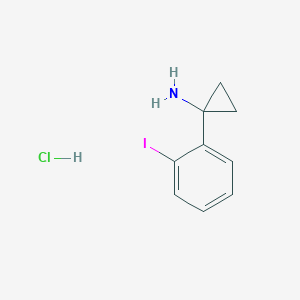![molecular formula C19H18N6S B2606412 N-[4-methoxy-2-(3-methylphenyl)quinolin-6-yl]-N'-phenylurea CAS No. 1115976-60-7](/img/structure/B2606412.png)
N-[4-methoxy-2-(3-methylphenyl)quinolin-6-yl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives have been used in various fields due to their versatility . They are designed and synthesized by chemists through new strategies and the synthesized molecules are screened for their efficacy against typical drugs in the market .
Synthesis Analysis
Quinoline derivatives are synthesized through various methods . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
Quinoline-2,4-diones display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .
Chemical Reactions Analysis
Quinoline derivatives have been used in various chemical reactions . They are soluble in non-polar organic solvents and insoluble in water .
Physical And Chemical Properties Analysis
Quinoline derivatives are generally off-white powders with a savoury, meat-like aroma . They are soluble in non-polar organic solvents and insoluble in water .
Scientific Research Applications
Thrombopoietin Mimetic
The compound “3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine” has been mentioned in a patent for its use as a thrombopoietin mimetic . Thrombopoietin is a hormone that regulates the production of platelets by the bone marrow. Mimetics of this hormone could be used to treat conditions such as thrombocytopenia, where there is a deficiency of platelets in the blood.
Anti-Tubercular Activity
“N-[4-methoxy-2-(3-methylphenyl)quinolin-6-yl]-N’-phenylurea” has been associated with anti-tubercular activity . Tuberculosis is a serious infectious disease, and there is a constant need for new and effective anti-TB drugs. This compound could potentially be developed into a novel treatment for tuberculosis.
Bioactive Compound Synthesis
The compound “3-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-phenyl-1,2,4-thiadiazol-5-amine” has been used in the synthesis of potential bioactive compounds . These compounds could have various applications in the pharmaceutical industry.
Green Chemistry
The compound “N-[4-methoxy-2-(3-methylphenyl)quinolin-6-yl]-N’-phenylurea” has been used in green chemistry approaches . It has been used in the yeast Saccharomyces cerevisiae as a biocatalyst and in natural deep eutectic solvents (NADES) as alternative solvents. This could contribute to more sustainable and environmentally friendly chemical processes.
Chiral Building Blocks for Drug Synthesis
The compound “3-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-phenyl-1,2,4-thiadiazol-5-amine” has been used to prepare chiral building blocks for drug synthesis . These building blocks could be used to synthesize a wide range of drugs.
Heterocyclic Chemistry
All three compounds mentioned are heterocyclic compounds, which have a wide range of applications in chemistry, particularly in the synthesis of pharmaceuticals . Heterocyclic compounds are often used as building blocks in the synthesis of complex organic molecules.
Future Directions
Quinoline derivatives have been valuable in drug research and development . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities . This suggests that there is potential for further development and exploration in this field.
properties
IUPAC Name |
3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6S/c1-12-9-10-16(11-13(12)2)25-14(3)17(22-24-25)18-21-19(26-23-18)20-15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMKUSAUGGRENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2606331.png)





![N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine](/img/structure/B2606340.png)

![methyl 3-((2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2606343.png)
![3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606345.png)

